4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the fluorobenzene ring: This step involves the substitution of a hydrogen atom on the benzene ring with a fluorine atom using electrophilic aromatic substitution.
Sulfonamide formation: The final step involves the reaction of the fluorobenzene derivative with a sulfonamide reagent under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures to favor the desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution reagents: Such as nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The furan and fluorobenzene rings may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride: A compound with a similar fluorobenzene structure but different functional groups.
4-ethoxy-3-fluoro-N-(1-(furan-3-yl)propan-2-yl)benzenesulfonamide: A compound with an ethoxy group instead of a fluoro group.
Uniqueness
4-fluoro-N-(1-(furan-2-yl)propan-2-yl)benzenesulfonamide is unique due to its combination of a furan ring, a fluorobenzene ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-fluoro-N-[1-(furan-2-yl)propan-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c1-10(9-12-3-2-8-18-12)15-19(16,17)13-6-4-11(14)5-7-13/h2-8,10,15H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QURZBLQBGZNOFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)NS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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